Tert-butyl 4-(2-cyano-3-fluorophenyl)piperazine-1-carboxylate
Description
This compound is a piperazine derivative featuring a tert-butyl carbamate group at the 1-position and a 2-cyano-3-fluorophenyl substituent at the 4-position of the piperazine ring. Piperazine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility and ability to modulate pharmacokinetic properties.
Properties
IUPAC Name |
tert-butyl 4-(2-cyano-3-fluorophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2/c1-16(2,3)22-15(21)20-9-7-19(8-10-20)14-6-4-5-13(17)12(14)11-18/h4-6H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNRCHCIYJMJGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=CC=C2)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-cyano-3-fluorophenyl)piperazine-1-carboxylate typically involves the reaction of 2-cyano-3-fluoroaniline with tert-butyl 4-piperazinecarboxylate. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or acetonitrile, and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Deprotection of the Tert-Butyl Carbamate Group
The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. Its removal under acidic conditions regenerates the free piperazine amine, enabling further functionalization.
Reaction Conditions :
- Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)
- Temperature : Room temperature
- Product : 4-(2-cyano-3-fluorophenyl)piperazine
Example :
Deprotection of the Boc group in analogous compounds occurs within 30 minutes at room temperature, yielding a reactive secondary amine intermediate .
Acylation Reactions at the Piperazine Nitrogen
After Boc deprotection, the secondary amine undergoes acylation with electrophilic reagents such as acryloyl chloride.
Reaction Conditions :
- Reagent : Acryloyl chloride in DCM
- Base : N,N-Diisopropylethylamine (DIEA)
- Temperature : 0–10°C (initial), then room temperature
- Product : N-Acryloyl-4-(2-cyano-3-fluorophenyl)piperazine
Example :
Acylation proceeds efficiently under anhydrous conditions, with yields exceeding 80% after purification by silica gel chromatography .
Nucleophilic Substitution on the Piperazine Ring
The piperazine nitrogen can participate in nucleophilic substitution reactions, particularly with alkyl halides or carbonyl-containing electrophiles.
Reaction Conditions :
- Reagent : Alkyl halides (e.g., tert-butyl chloroformate)
- Solvent : Acetonitrile or tetrahydrofuran (THF)
- Base : DIEA
- Product : Functionalized piperazine derivatives
Example :
Substitution with tert-butyl chloroformate reintroduces the Boc group, demonstrating reversible protection .
Cross-Coupling Reactions Involving the Aryl Substituent
The 2-cyano-3-fluorophenyl group may participate in palladium-catalyzed cross-coupling reactions, though the electron-withdrawing cyano and fluoro substituents influence reactivity.
Reaction Conditions :
- Catalyst : Pd(PPh₃)₄
- Ligand : (2-Fluoro-6-hydroxyphenyl)boronic acid
- Solvent : Dioxane/water
- Temperature : 80°C
- Product : Biaryl derivatives
Example :
Suzuki-Miyaura coupling modifies the aryl ring, enabling diversification of the structure for pharmacological studies .
Functional Group Transformations of the Cyano Group
The nitrile group on the aryl ring can undergo hydrolysis or reduction under controlled conditions.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Hydrolysis | LiOH in THF/H₂O | Carboxylic acid derivative | 84% |
| Reduction | LiAlH₄ or H₂/Pd | Primary amine derivative | – |
Notes :
- Hydrolysis to the carboxylic acid is quantitative under basic conditions .
- Reduction pathways are inferred from analogous nitrile-containing compounds .
Critical Analysis
The compound’s reactivity is dominated by the Boc-protected piperazine and electron-deficient aryl ring. While direct data on tert-butyl 4-(2-cyano-3-fluorophenyl)piperazine-1-carboxylate is limited, its behavior aligns with structurally similar compounds . Future studies should explore catalytic transformations of the nitrile group and enantioselective modifications of the piperazine core.
Scientific Research Applications
Pharmacological Studies
Tert-butyl 4-(2-cyano-3-fluorophenyl)piperazine-1-carboxylate has been investigated for its potential as a pharmacological agent. Its structural similarity to known bioactive compounds suggests it may exhibit activity against various biological targets.
Case Study: TRPV1 Antagonism
Research into structurally related compounds has shown that modifications to the piperazine structure can yield potent antagonists of the transient receptor potential vanilloid 1 (TRPV1) channel, which is implicated in pain pathways. For example, studies on urea-based TRPV1 antagonists have highlighted the importance of structural diversity in enhancing efficacy and reducing side effects .
Neuropharmacology
The compound's ability to interact with neuroreceptors makes it a candidate for neuropharmacological research. Compounds with similar structures have been explored for their effects on neurotransmitter systems, potentially leading to new treatments for neurological disorders.
Data Table: Neuropharmacological Activity of Related Compounds
| Compound Name | Target Receptor | Activity Level | Reference |
|---|---|---|---|
| N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide | TRPV1 | High | PubMed |
| Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate | 5-HT receptor | Moderate | PubChem |
Drug Development
The unique chemical structure of this compound allows for modifications that can enhance its pharmacokinetic properties, making it a valuable candidate in drug development pipelines.
Example: Structure-Activity Relationship (SAR) Studies
SAR studies focusing on derivatives of piperazine have demonstrated how small changes can significantly impact drug efficacy and safety profiles. By exploring different substituents on the piperazine ring, researchers can optimize compounds for better therapeutic outcomes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-cyano-3-fluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano and fluorophenyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. The piperazine ring provides a scaffold that enhances the compound’s stability and bioavailability. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
The target compound’s 2-cyano-3-fluorophenyl group distinguishes it from analogs with alternative substituents:
- Tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate (): Replaces the 3-fluoro group with an amino substituent.
- Tert-butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate (): Substitutes the phenyl ring with a benzyl group bearing amino and fluoro groups.
- Tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate (): Replaces the phenyl ring with a pyridyl group. The pyridine nitrogen introduces a basic site, which could affect ionization state and binding interactions .
Table 1: Substituent Effects on Key Properties
Stability and Degradation Profiles
- Tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate (): Degrades in simulated gastric fluid due to labile oxazolidinone and triazole groups. In contrast, the target compound’s cyano and fluoro substituents may confer greater stability under acidic conditions .
- Tert-butyl 4-(3-nitrophenoxy)butanoylpiperazine-1-carboxylate (): Contains a nitro group prone to reduction, limiting its utility in redox-sensitive environments. The target compound lacks such reactive groups, suggesting better compatibility in biological systems .
Biological Activity
Tert-butyl 4-(2-cyano-3-fluorophenyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
- Molecular Formula : C17H21FN2O2
- Molecular Weight : 304.36 g/mol
- CAS Number : 204192-44-9
- Purity : Typically ≥95%
The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the piperazine moiety is significant as it often enhances the compound's ability to penetrate biological membranes and interact with central nervous system targets.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.
Efficacy Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |
| Escherichia coli | 62.5 - 125 μM | Disruption of cell wall synthesis |
| Methicillin-resistant S. aureus (MRSA) | 31.108 - 124.432 μg/mL | Bactericidal action |
The compound has shown bactericidal effects by inhibiting nucleic acid and peptidoglycan production, which are critical for bacterial growth and survival .
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity against various fungal strains:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Standard Antifungals |
|---|---|---|
| Candida albicans | 75.0% inhibition | Surpassed fluconazole (57.6% inhibition) |
This suggests a potential application in treating fungal infections, particularly those resistant to conventional therapies .
Case Studies
-
Case Study on MRSA Biofilms :
A study evaluated the effectiveness of the compound against MRSA biofilms, demonstrating a significant reduction in biofilm formation compared to untreated controls. The compound exhibited a biofilm inhibitory concentration (MBIC) of approximately 62.216 μg/mL, indicating its potential as a therapeutic agent in biofilm-related infections . -
Pharmacokinetics and Toxicology :
In vivo studies have shown that the compound possesses favorable pharmacokinetic properties, including good absorption and moderate metabolic stability. Toxicological assessments indicated low cytotoxicity in mammalian cell lines, supporting its safety profile for potential therapeutic use .
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 4-(2-cyano-3-fluorophenyl)piperazine-1-carboxylate?
The synthesis typically involves multi-step reactions, starting with functionalization of the piperazine ring followed by coupling with substituted aromatic groups. A standard approach includes:
- Step 1: Protection of the piperazine nitrogen using tert-butyl chloroformate to form the Boc-protected intermediate.
- Step 2: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 2-cyano-3-fluorophenyl moiety.
- Step 3: Deprotection and purification via column chromatography or recrystallization. Solvent choice (e.g., dichloromethane or toluene) and catalysts (e.g., palladium for cross-coupling) significantly influence yield and purity .
Q. Which analytical techniques are critical for structural characterization of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm regiochemistry and substituent orientation, with fluorine-19 NMR resolving fluorophenyl interactions .
- High-Performance Liquid Chromatography (HPLC): Validates purity (>95%) and monitors reaction progress .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Q. What are the primary research applications of this compound?
It serves as:
- A pharmacophore in drug discovery, particularly for CNS targets (e.g., serotonin/dopamine receptors) due to piperazine's bioisosteric properties .
- A building block for synthesizing fluorinated analogs in agrochemicals or PET radiotracers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Systematic optimization involves:
- Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance solubility for coupling reactions, while toluene minimizes side products in Boc protection .
- Temperature Control: Lower temperatures (0–5°C) reduce epimerization during chiral center formation .
- Catalyst Selection: Palladium catalysts with bulky ligands (e.g., XPhos) improve cross-coupling efficiency for sterically hindered aryl groups .
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?
Contradictions arise from dynamic processes (e.g., rotamerism in the piperazine ring). Strategies include:
- Variable-Temperature NMR: Cooling to −40°C slows rotation, simplifying splitting patterns .
- 2D NMR Techniques: COSY and NOESY correlations clarify spatial relationships between substituents .
- Computational Modeling: DFT calculations predict F chemical shifts to validate assignments .
Q. What methodologies are used to study this compound's interactions with biological targets?
- Receptor Binding Assays: Radioligand displacement studies (e.g., H-labeled antagonists) quantify affinity for GPCRs .
- Molecular Dynamics Simulations: Predict binding poses in receptor active sites, guided by fluorine's electronegativity and steric effects .
- Cellular Assays: Functional selectivity (e.g., cAMP accumulation) evaluates agonist/antagonist behavior .
Q. How do structural modifications (e.g., fluorophenyl vs. cyanophenyl) impact bioactivity?
A structure-activity relationship (SAR) study could:
- Synthesize analogs with varied substituents (e.g., replacing fluorine with chlorine or cyano with nitro groups).
- Compare binding affinities (IC) in receptor assays and pharmacokinetic properties (e.g., logP for blood-brain barrier penetration) .
- Use X-ray crystallography to resolve ligand-receptor interactions, leveraging the tert-butyl group's role in stabilizing hydrophobic pockets .
Data Contradiction Analysis
Q. How can discrepancies in reported synthetic yields be addressed?
Variability often stems from:
- Impurity Profiles: Trace metals in reagents (e.g., Pd residues) may suppress yields; inductively coupled plasma mass spectrometry (ICP-MS) identifies contaminants .
- Moisture Sensitivity: Boc-protected intermediates hydrolyze readily; Karl Fischer titration ensures anhydrous conditions .
- Scale Effects: Microwave-assisted synthesis improves consistency in small-scale reactions (<1 mmol) but may falter at larger scales .
Q. What strategies resolve conflicting biological activity data across studies?
- Assay Standardization: Use common reference compounds (e.g., haloperidol for dopamine receptors) to normalize results .
- Metabolite Screening: LC-MS/MS identifies active metabolites that may contribute to off-target effects .
- Species-Specific Differences: Compare human vs. rodent receptor isoforms in transfected cell lines .
Methodological Recommendations
Q. What purification techniques are optimal for isolating this compound?
- Flash Chromatography: Gradient elution (hexane/ethyl acetate) separates Boc-protected intermediates .
- Recrystallization: Tert-butyl esters crystallize well from ethanol/water mixtures .
- Preparative HPLC: Ideal for isolating enantiomers using chiral stationary phases (e.g., amylose derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
